ethyl 4-[4-(acetylamino)phenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate -

ethyl 4-[4-(acetylamino)phenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Catalog Number: EVT-4285598
CAS Number:
Molecular Formula: C18H23N3O4
Molecular Weight: 345.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The compound ethyl 4-[4-(acetylamino)phenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also referred to as NESS 0327, can be synthesized through a multi-step process starting with the reaction of (3-carboxypropyl)triphenylphosphonium bromide with 3-chlorobenzaldehyde in the presence of sodium salt of DMSO. [] The resulting product undergoes a series of reactions including catalytic hydrogenation, cyclization, and condensation reactions with appropriate reagents, ultimately leading to the formation of NESS 0327. []

Molecular Structure Analysis

Ethyl 4-[4-(acetylamino)phenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate features a dihydropyrimidine ring core, which is substituted at position 5 by an ethyl carboxylate group, at position 6 by a propyl group, and at position 4 by a para-acetylaminophenyl group. The molecular structure of this compound has been confirmed using spectroscopic techniques such as IR and 1H NMR. []

Mechanism of Action

Ethyl 4-[4-(acetylamino)phenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate acts as a selective antagonist of the CB1 cannabinoid receptor. [] It binds to the CB1 receptor with high affinity, preventing the binding and effects of cannabinoid agonists such as WIN 55,212-2. [] This mechanism of action has been demonstrated in both in vitro and in vivo studies. []

Applications

Ethyl 4-[4-(acetylamino)phenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, or NESS 0327, has primarily been studied for its potential as a cannabinoid receptor antagonist. [] Research indicates its strong selectivity for the CB1 receptor over the CB2 receptor. [] This selective antagonism suggests potential therapeutic applications in areas such as:

  • Obesity and metabolic disorders: CB1 receptor antagonists have shown promise in reducing appetite and promoting weight loss. []
  • Substance abuse: CB1 receptor antagonists may help in treating addiction to substances like cannabis, nicotine, and alcohol. []
  • Neurological disorders: Research suggests potential applications in treating conditions like Parkinson's disease and Huntington's disease. []

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound serves as a versatile starting material for synthesizing various heterocyclic compounds, including pyrido[4,3-d]pyrimidines, pyrimido[4,5-d]pyridazines, and thiazolo[3,4-c]pyrimidines. []

Relevance: Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate shares a core dihydropyrimidine structure with ethyl 4-[4-(acetylamino)phenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. They both possess a 2-oxo group, a 5-carboxylate group, and an aromatic substituent at the 4-position. The primary differences lie in the substitution on the phenyl ring at the 4-position and the alkyl group at the 6-position.

Ethyl 4-(3-(2,3-dihydrobenzofuran-5-carboxamido)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (DFOC)

Compound Description: DFOC is a novel compound characterized by UV-visible, FT-IR, FT-Raman, 1H-NMR, and 13C-NMR spectral studies. Its harmonic vibrational frequencies and optimized molecular geometry have been determined using the B3LYP density functional theory method. []

Relevance: This compound shares a structural similarity with ethyl 4-[4-(acetylamino)phenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in the core dihydropyrimidine ring, containing a 2-oxo group, 5-carboxylate group, and an aromatic substituent at the 4-position. Both compounds also have substitutions on the phenyl ring, although the specific substituents differ.

Ethyl 1,2,3,5,6,7-hexahydro-7-R-3,5-dioxoimidazo[1,5-c]pyrimidine-8-carboxylates

Compound Description: This series of compounds represents a class of functionalized 1,2,6,7-tetrahydroimidazo[1,5-c]pyrimidine-3,5-diones. They are synthesized via a Pd-mediated hydrogenation of ethyl 6-azidomethyl-1,2,3,4-tetrahydro-4-R-2-oxo-5-pyrimidinecarboxylates. []

Relevance: These compounds contain a pyrimidine ring as part of their structure, similar to ethyl 4-[4-(acetylamino)phenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. The imidazo[1,5-c]pyrimidine core provides a unique structural feature, highlighting the diverse chemical space achievable from modified pyrimidines.

1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acid (2a-o)

Compound Description: This series of dihydropyrimidine derivatives was synthesized by reacting ethyl-1,2,3,4-tetrahydro-6-methyl/1,6-dimethyl-2-oxo-4-phenylpyrimidine-5-carboxylate with hydroxylamine hydrochloride. The compounds were evaluated for their antimicrobial activity and showed significant to moderate antibacterial activity and promising antifungal activity. []

Relevance: These compounds share a close structural resemblance to ethyl 4-[4-(acetylamino)phenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. Both contain a dihydropyrimidine ring with a 5-carboxylic acid group and a phenyl substituent at the 4-position. The key difference is the hydroxyimino group at the 2-position in the 2a-o series, replacing the 2-oxo group in the target compound. This modification emphasizes the potential for diversifying dihydropyrimidine structures through functional group changes at the 2-position.

SNAP 7941 [((+)-methyl (4S)-3-{[(3-{4-[3-(acetylamino)phenyl]-1-piperidinyl}propyl)amino]carbonyl}-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate hydrochloride)]

Compound Description: SNAP 7941 is a selective melanin-concentrating hormone-1 (MCH1) receptor antagonist. It exhibits potent inhibitory effects on rhythmic, distension-induced voiding contractions in anesthetized rats and produces sustained increases in infusion capacity in conscious rats with repeated voiding cycles. []

Relevance: SNAP 7941, like ethyl 4-[4-(acetylamino)phenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, possesses a dihydropyrimidine ring with a 2-oxo and 5-carboxylate group. It also features a substituted phenyl ring, albeit with different substitutions compared to the target compound. The presence of a piperidine ring linked to the dihydropyrimidine core in SNAP 7941 highlights its structural complexity and emphasizes the potential for exploring further modifications to the dihydropyrimidine scaffold.

Properties

Product Name

ethyl 4-[4-(acetylamino)phenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

IUPAC Name

ethyl 4-(4-acetamidophenyl)-2-oxo-6-propyl-3,4-dihydro-1H-pyrimidine-5-carboxylate

Molecular Formula

C18H23N3O4

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C18H23N3O4/c1-4-6-14-15(17(23)25-5-2)16(21-18(24)20-14)12-7-9-13(10-8-12)19-11(3)22/h7-10,16H,4-6H2,1-3H3,(H,19,22)(H2,20,21,24)

InChI Key

IAPHDQTXTXQIRH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(NC(=O)N1)C2=CC=C(C=C2)NC(=O)C)C(=O)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.